molecular formula C13H10N2O3 B13365123 Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13365123
M. Wt: 242.23 g/mol
InChI Key: JKCITQDSMFGBFN-UHFFFAOYSA-N
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Description

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of ethyl cyanoacetate with an appropriate quinoline derivative under specific conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

ethyl 7-cyano-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16)

InChI Key

JKCITQDSMFGBFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N

Origin of Product

United States

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